molecular formula C23H20N2O4S2 B2830954 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide CAS No. 898414-30-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide

Cat. No.: B2830954
CAS No.: 898414-30-7
M. Wt: 452.54
InChI Key: JXSHTOVOUIWBCZ-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a phenol, and a tosyl group. Benzothiazoles are heterocyclic compounds with diverse biological activities . Phenols are aromatic compounds with a hydroxyl group, and they are known for their antioxidant properties. Tosyl groups are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole ring, the introduction of the hydroxyphenyl group, and the attachment of the tosyl group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and phenol groups would likely contribute to the compound’s aromaticity, while the tosyl group could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole might participate in nucleophilic substitution reactions, while the phenol could undergo electrophilic aromatic substitution. The tosyl group might be removed under certain conditions to reveal a free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the benzothiazole and phenol groups could make the compound somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • A study discussed the synthesis and structure-activity relationship of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Luminescent Properties for White Light Emission

  • Research on benzothiazole derivatives revealed their luminescent properties, with potential applications in the simple fabrication of white-light-emitting devices. This study demonstrates the versatility of benzothiazole derivatives in material sciences (Lu et al., 2017).

Aggregation-Induced Emission Enhancement

  • The synthesis and investigation of 2-(2'-hydroxyphenyl)benzothiazole-based compounds showed aggregation-induced emission enhancement (AIEE), indicating their potential for advanced material applications due to their unique photophysical properties (Qian et al., 2007).

Anticancer and Anti-HCV Activities

  • A study synthesized celecoxib derivatives, including benzothiazole sulfonamides, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the pharmaceutical applications of benzothiazole derivatives in developing therapeutic agents (Küçükgüzel et al., 2013).

Antitumor Properties

  • Research on 2-(4-aminophenyl)benzothiazoles and their C- and N-oxidation products explored their antitumor properties, emphasizing the role of metabolic oxidation in their mode of action against human cancer cell lines (Kashiyama et al., 1999).

Corrosion Inhibition

  • Benzothiazole derivatives were studied for their corrosion inhibiting effects against steel in acidic solutions, showcasing their importance in industrial applications to prevent material degradation (Hu et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some benzothiazole derivatives have been found to have anti-tubercular activity, potentially by inhibiting a target enzyme in the tuberculosis bacterium .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potentially leading to the development of new therapeutic agents. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-20(26)18(14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHTOVOUIWBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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